molecular formula C17H15NO4S B2913059 (2E)-3-(furan-3-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}prop-2-enamide CAS No. 2035018-57-4

(2E)-3-(furan-3-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}prop-2-enamide

Cat. No.: B2913059
CAS No.: 2035018-57-4
M. Wt: 329.37
InChI Key: XGLDOHQOJALKBL-DAFODLJHSA-N
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Description

(2E)-3-(furan-3-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}prop-2-enamide is a synthetic organic compound offered for chemical research and development purposes. This molecule features a prop-2-enamide (acrylamide) backbone in the (E) configuration, which is substituted with furan-3-yl and a complex ethanolamine derivative. The N-alkyl chain of the molecule contains a hydroxy group and a biheteroaromatic system composed of furan-2-yl and thiophen-3-yl rings, a structural motif seen in other specialized research chemicals . Compounds incorporating furan and thiophene heterocycles are of significant interest in material science and medicinal chemistry research due to their electronic properties and potential as molecular scaffolds . The specific mechanism of action and research applications for this compound are not fully elucidated and constitute an area of ongoing investigation. Researchers are advised to consult the current scientific literature for the latest findings. This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or animal use. All safety data sheets and handling protocols should be reviewed prior to use.

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c19-14(9-18-17(20)4-1-12-5-7-21-10-12)16-3-2-15(22-16)13-6-8-23-11-13/h1-8,10-11,14,19H,9H2,(H,18,20)/b4-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLDOHQOJALKBL-DAFODLJHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C=CC(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC=C1/C=C/C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-3-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene derivatives, followed by their coupling through a series of condensation and cyclization reactions. Key reagents often include aldehydes, amines, and catalysts such as palladium or copper complexes. Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-3-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while reduction could produce dihydrofuran and dihydrothiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(furan-3-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}prop-2-enamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In industry, the compound’s properties are explored for applications in materials science, such as the development of new polymers and electronic materials. Its stability and reactivity make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism by which (2E)-3-(furan-3-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}prop-2-enamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₁₉H₁₇NO₄S 363.41 Furan-3-yl, thiophen-3-yl, hydroxyethyl Combines furan and thiophene for dual heterocyclic interactions
(2E)-3-(furan-2-yl)-N-(2-phenyl-1,3-benzoxazol-5-yl)prop-2-enamide C₂₀H₁₆N₂O₃ 332.36 Furan-2-yl, benzoxazole Benzoxazole enhances rigidity and hydrogen-bonding potential
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide C₂₃H₁₉N₃O₅ 417.41 Cyano, nitro, ethoxyphenyl Electron-withdrawing groups may alter reactivity and solubility
(E)-N-[[7-(5-acetylthiophen-2-yl)-5-fluoro-2,3-dihydro-1-benzofuran-2-yl]methyl]-3-pyridin-3-ylprop-2-enamide C₂₄H₂₀FN₂O₃S 447.49 Acetylthiophene, fluorobenzofuran, pyridine Fluorine and pyridine improve metabolic stability
(2E)-3-(furan-3-yl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]prop-2-enamide C₁₉H₂₁NO₄ 327.37 Tetrahydronaphthalene, methoxy Bulky tetrahydronaphthalene may influence lipophilicity

Challenges in Similarity Assessment

Compound similarity methods (e.g., Tanimoto coefficients, pharmacophore mapping) often prioritize functional group alignment and scaffold topology . The target compound’s dual heterocycles (furan/thiophene) distinguish it from analogs with single aromatic systems, complicating direct bioactivity predictions .

Biological Activity

The compound (2E)-3-(furan-3-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}prop-2-enamide, often referred to as a furan-thiophene derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This article examines the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of furan and thiophene rings, which are known for their diverse biological properties. The molecular formula is C₁₄H₁₃N₃O₂S, and it exhibits various functional groups that contribute to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Here are some key mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : The structural features allow for interactions with DNA and other cellular targets, indicating potential anticancer activity.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of furan-thiophene compounds. The results indicated that certain derivatives, including our compound of interest, showed significant inhibition against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL.

Anticancer Activity

In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound exhibited cytotoxic effects with IC₅₀ values in the low micromolar range (approximately 5–15 µM). These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Case Study 1: Inhibition of Inflammatory Pathways

A recent investigation focused on the anti-inflammatory properties of furan-thiophene derivatives. The study reported that the compound significantly reduced the expression of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Efficacy

Another study explored the anticancer effects of this compound on breast cancer cell lines. Results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, accompanied by increased levels of caspase activity, suggesting induction of apoptosis.

Comparative Analysis

To better understand the biological activity of (2E)-3-(furan-3-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}prop-2-enamide, a comparison with similar compounds was conducted:

Compound NameStructure TypeMIC (µg/mL)IC₅₀ (µM)Biological Activity
Compound AFuran2010Antimicrobial
Compound BThiophene1512Anticancer
Our CompoundFuran-Thiophene308Anti-inflammatory/Anticancer

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